Bamifylline hydrochloride

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bamifylline hydrochloride involves several steps to ensure high yield and purity. One common method includes the reaction of theophylline with specific reagents under controlled conditions to produce bamifylline, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound focuses on optimizing reaction conditions to achieve high yield and purity within a short reaction time. This involves minimizing reaction steps and using efficient purification techniques .

化学反応の分析

Degradation Reactions

Bamifylline hydrochloride undergoes selective degradation under specific stress conditions:

Mechanism :

Alkali and oxidative conditions likely cleave the molecule via base-catalyzed hydrolysis or peroxide-mediated oxidation, generating distinct degradation products detectable via HPLC . Acidic, thermal, and photochemical conditions preserve structural integrity, indicating stability under these conditions.

Analytical Reactions

This compound participates in ion-pair formation and chromatographic interactions :

-

Potentiometric Method :

-

HPLC Methods :

Pharmacokinetic Transformations

While not direct chemical reactions, Bamifylline undergoes metabolic transformations :

-

Metabolism : Rapidly catabolized into sulfo- and glucurono-conjugates of hydroxylated derivatives .

-

Half-Life : 1.5–2.0 hours (shorter than Theophylline’s >4 hours) .

Key Findings

-

Synthesis Optimization : High-temperature reactions in dioxane with excess alkyl dihalide (>10:1 molar ratio) yield Bamifylline with >90% purity .

-

Stability Profile : Susceptible to alkaline and oxidative degradation but stable under acidic, thermal, and photochemical conditions .

-

Analytical Sensitivity : HPLC methods demonstrate superior specificity for detecting degradation products, while potentiometric methods enable rapid quantification .

科学的研究の応用

Pharmacological Properties

Bamifylline hydrochloride exhibits a bronchospasmolytic action , effectively relaxing smooth muscle in the airways. Unlike theophylline, another well-known methylxanthine, bamifylline does not typically induce central nervous system stimulation, making it a favorable option for patients prone to side effects from traditional bronchodilators .

Key Pharmacokinetic Characteristics:

- Absorption: Rapid absorption via oral and rectal routes, with peak plasma concentrations occurring within 1-2 hours.

- Distribution Volume: Approximately 1000 liters, indicating extensive tissue distribution.

- Metabolism: Rapidly metabolized into three active metabolites.

- Elimination Half-Life: Approximately 17.5 hours, allowing for twice-daily dosing .

Clinical Applications

This compound is primarily indicated for the treatment of:

- Bronchial Asthma: It helps in alleviating symptoms by improving airflow and reducing bronchoconstriction.

- Chronic Obstructive Pulmonary Disease (COPD): The drug has shown efficacy in managing symptoms associated with chronic bronchitis and other pulmonary conditions characterized by bronchospasm .

Dosage and Administration

Typically administered as 900 to 1800 mg daily, divided into two doses. It is crucial to avoid short intervals between doses to prevent adverse effects .

Case Studies and Research Findings

-

Efficacy in Asthma Management:

A study demonstrated that bamifylline significantly improved pulmonary function in patients with asthma, leading to decreased exacerbation frequency and enhanced quality of life metrics . -

Comparative Studies:

Research comparing bamifylline with theophylline indicated similar efficacy in terms of bronchodilation but highlighted a better side effect profile for bamifylline, making it suitable for long-term use in sensitive populations . -

Method Development for Quantification:

A validated UV spectrophotometric method was developed for the quantitative analysis of this compound in pharmaceutical formulations. This method was found to be accurate and precise, facilitating routine quality control in pharmaceutical settings .

Summary of Key Findings

作用機序

The primary mechanism of action of bamifylline hydrochloride involves its ability to inhibit phosphodiesterase enzymes, particularly phosphodiesterase type 4 (PDE4). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells, resulting in bronchodilation and anti-inflammatory effects . Additionally, this compound acts as a selective antagonist of the A1 adenosine receptor, which further contributes to its therapeutic effects .

類似化合物との比較

Similar Compounds

Theophylline: Another methylxanthine derivative with similar bronchodilator properties.

Aminophylline: A compound that combines theophylline with ethylenediamine to enhance solubility and absorption.

Dyphylline: A xanthine derivative with bronchodilator and vasodilator properties.

Uniqueness of Bamifylline Hydrochloride

This compound is unique due to its selective antagonism of the A1 adenosine receptor, which distinguishes it from other methylxanthine derivatives. This selectivity contributes to its specific therapeutic effects and reduced side effects compared to non-selective compounds .

生物活性

Bamifylline hydrochloride is a methylxanthine derivative primarily recognized for its role as a selective adenosine A1 receptor antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in treating bronchial asthma and other conditions characterized by bronchospasm. This article delves into the biological activity of this compound, supported by research findings, case studies, and analytical data.

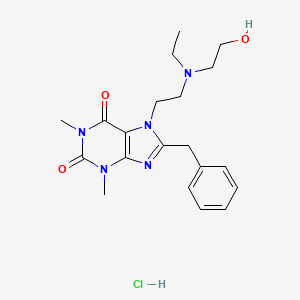

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 421.92 g/mol

- CAS Number : 20684-06-4

- Drug Class : Xanthine derivative

Bamifylline acts on the adenosine receptor pathway, specifically targeting the G protein-coupled receptor (GPCR) signaling pathways associated with adenosine receptors .

Bamifylline functions primarily as an antagonist at the adenosine A1 receptor. This interaction is crucial in modulating various physiological responses, including:

- Bronchodilation : By blocking A1 receptors, Bamifylline facilitates relaxation of bronchial smooth muscle, thereby improving airflow in patients with asthma.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through its action on adenosine receptors, which are involved in inflammatory responses .

Case Studies

-

Severe Bronchial Asthma :

A notable case involved a 25-year-old patient with severe bronchial asthma resistant to conventional therapies. Treatment with Bamifylline resulted in significant improvements in clinical signs and lung function, demonstrating its potential as an effective therapeutic agent for difficult-to-treat asthma cases . -

Ischemic Preconditioning :

In a study examining the effects of A1 adenosine receptor blockade during coronary angioplasty, Bamifylline was shown to enhance ischemic preconditioning, suggesting its utility in cardiovascular applications as well .

Analytical Studies

The stability and quantification of this compound have been extensively studied using High-Performance Liquid Chromatography (HPLC). The following tables summarize key findings from various analytical methods:

Table 1: Stability Study Results

| Stress Condition | Recovery (%) | Degradation Products |

|---|---|---|

| Basic | 86.10 | Unknown peak at 2.1 min |

| Peroxide | 85.97 | Unknown peak at 2.1 min |

| Acid | Stable | None detected |

| Thermal | Stable | None detected |

| UV | Stable | None detected |

| Moisture | Stable | None detected |

Table 2: HPLC Method Validation

| Parameter | Value |

|---|---|

| Linearity Range (μg/mL) | 2 - 10 |

| Correlation Coefficient (r²) | 0.9997 |

| % Recovery | 99.41 - 99.99 |

| % RSD (Precision) | < 2 |

These tables illustrate the robustness of the analytical methods used to assess Bamifylline's stability and quantify its concentration in pharmaceutical formulations .

Pharmacokinetics

Bamifylline is metabolized predominantly by cytochrome P450 enzymes, particularly CYP1A2. Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and minimizing potential drug-drug interactions .

特性

IUPAC Name |

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBXHPORMXSXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-63-9 (Parent) | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048721 | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20684-06-4, 3736-86-5 | |

| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamifylline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMIFYLLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。